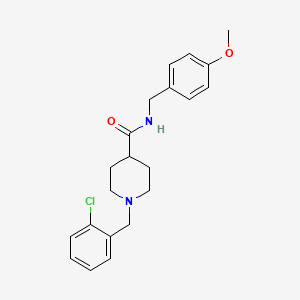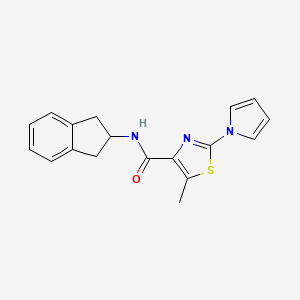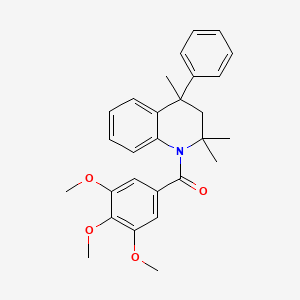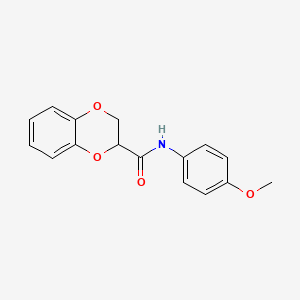
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by a research group at Emory University in 2011. Since then, ML204 has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research.
作用机制
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide selectively inhibits Kv1.3 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the flow of potassium ions across the cell membrane. This, in turn, reduces the activation of T lymphocytes, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the proliferation and activation of T lymphocytes, leading to a decrease in the production of pro-inflammatory cytokines. It also reduces the migration of T lymphocytes across the blood-brain barrier, which has potential therapeutic benefits in multiple sclerosis.
实验室实验的优点和局限性
One of the main advantages of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is its selectivity for Kv1.3 channels. This allows for specific inhibition of T lymphocytes without affecting other cell types. However, 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. It also has a relatively short half-life, which may require frequent dosing in some experiments.
未来方向
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has potential applications in various fields of research, including neuroscience, cardiovascular disease, and cancer research. Some future directions for the use of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide include:
1. Investigating the potential therapeutic benefits of Kv1.3 inhibition in other autoimmune diseases, such as type 1 diabetes and lupus.
2. Studying the role of Kv1.3 channels in neurological disorders, such as epilepsy and Alzheimer's disease.
3. Exploring the potential use of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide as a therapeutic agent in cardiovascular disease, such as hypertension and heart failure.
4. Investigating the potential anti-tumor effects of Kv1.3 inhibition in cancer research.
In conclusion, 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is a small molecule inhibitor that has been widely used in scientific research. Its selective inhibition of Kv1.3 channels has potential therapeutic benefits in various fields of research. Future research should focus on investigating the potential applications of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide in other areas of research and exploring its mechanism of action in greater detail.
合成方法
The synthesis of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves several steps of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 4-methoxybenzylamine to form the intermediate 1-(2-chlorobenzyl)-N-(4-methoxybenzyl) piperidine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide.
科学研究应用
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been widely used in scientific research as a selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is highly expressed in T lymphocytes, and its inhibition has been shown to have potential therapeutic benefits in various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-19-8-6-16(7-9-19)14-23-21(25)17-10-12-24(13-11-17)15-18-4-2-3-5-20(18)22/h2-9,17H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYHMUTKSYVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)

![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)



![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)

![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)
![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)
![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)